

Application Note: Simultaneous Analysis of Levoglucosan and its Isomers in Environmental Matrices

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Compound of Interest

Compound Name: Levoglucosan

Cat. No.: B013493

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Abstract

Levoglucosan, along with its isomers mannosan and galactosan, are anhydrosugars produced from the thermal decomposition of cellulose and hemicellulose, respectively.[1][2] Consequently, they serve as crucial molecular tracers for biomass burning events in environmental studies.[3][4] This application note details robust and sensitive methods for the simultaneous quantification of **levoglucosan**, mannosan, and galactosan in various environmental matrices, including atmospheric aerosols, snow, and soil. The protocols provided are based on established gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) techniques, offering solutions for diverse analytical requirements.

Introduction

The increasing frequency of wildfires and the continued use of biomass for residential heating contribute significantly to atmospheric particulate matter.[5] Accurate quantification of biomass burning tracers is essential for air quality monitoring, climate modeling, and source apportionment studies. **Levoglucosan** is the most abundant of the three isomers, often present at concentrations an order of magnitude higher than mannosan and galactosan.[4] The relative abundance of these isomers can also provide information on the type of biomass burned (e.g., softwood vs. hardwood).[5]

This document provides detailed experimental protocols for two primary analytical approaches: GC-MS following derivatization and direct analysis by HPLC-MS/MS. Each method offers distinct advantages, with GC-MS providing high chromatographic resolution and established libraries for spectral identification, while HPLC-MS/MS allows for simpler sample preparation and faster analysis times.[6]

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of **levoglucosan** and its isomers in atmospheric aerosol samples collected on filters.[7][8] A derivatization step is required to increase the volatility of the analytes for gas chromatography.

1. Sample Preparation and Extraction:

- **Filter Handling:** Using forceps, carefully remove the filter from its housing and place it in a 15 mL centrifuge tube.[8]
- **Extraction:** Add a known volume of solvent (e.g., 2 mL of acetonitrile or dichloromethane).[7] [8] An internal standard, such as 1-phenyl dodecane, should be added at this stage.[7]
- **Sonication:** Place the centrifuge tube in an ultrasonic bath for 60 minutes at a controlled temperature (e.g., 40°C) to ensure efficient extraction.[8]
- **Filtration:** After sonication, filter the extract using a 0.2 µm Teflon syringe filter into a clean vial.[8]

2. Derivatization:

- Transfer an aliquot of the filtered extract to a new vial.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) ethers of the target compounds.[9] [10]

- The reaction can be carried out at 70-80°C for 60 minutes to ensure complete derivatization.
[\[10\]](#)[\[11\]](#)[\[12\]](#)

3. GC-MS Analysis:

- Gas Chromatograph (GC): Agilent HP6890 or similar.
- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp 1: 10°C/min to 200°C.
 - Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
- Injector: Splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[\[13\]](#)
 - Monitored Ions (for TMS derivatives): Specific ions for **levoglucosan**, mannosan, and galactosan should be selected based on their mass spectra (e.g., m/z 204, 217, 333).

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is particularly advantageous for aqueous samples and offers high sensitivity and throughput without the need for derivatization.[\[1\]](#)[\[6\]](#)

1. Sample Preparation and Extraction:

- Aqueous Samples (e.g., snowmelt): Samples can often be injected directly after filtration through a 0.2 μm filter. For trace analysis, a pre-concentration step may be necessary.
- Solid Samples (e.g., soil, sediment):
 - Weigh a known amount of the sample into a centrifuge tube.
 - Add ultrapure water as the extraction solvent.[\[2\]](#)
 - Employ ultrasound probe sonication (e.g., 70% amplitude for 60 seconds) for extraction.[\[2\]](#)
 - Centrifuge and filter the supernatant before analysis.

2. HPLC-MS/MS Analysis:

- Liquid Chromatograph (LC): UPLC system or equivalent.
- Column: A column suitable for polar compounds, such as a high-performance anion-exchange column or a column designed for hydrophilic interaction liquid chromatography (HILIC).
- Mobile Phase: A gradient of ultrapure water and a polar organic solvent like methanol or acetonitrile is commonly used.[\[1\]](#) The addition of a salt like sodium formate can enhance ionization efficiency.[\[1\]](#)
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.
- Mass Spectrometer (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), often in positive ion mode, as adducts like $[\text{M}+\text{Na}]^+$ can provide high sensitivity for **levoglucosan**.[\[1\]](#)
 - Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for each isomer must be optimized. For example, for the $[\text{M}+\text{Na}]^+$ adduct of **levoglucosan**, a potential transition

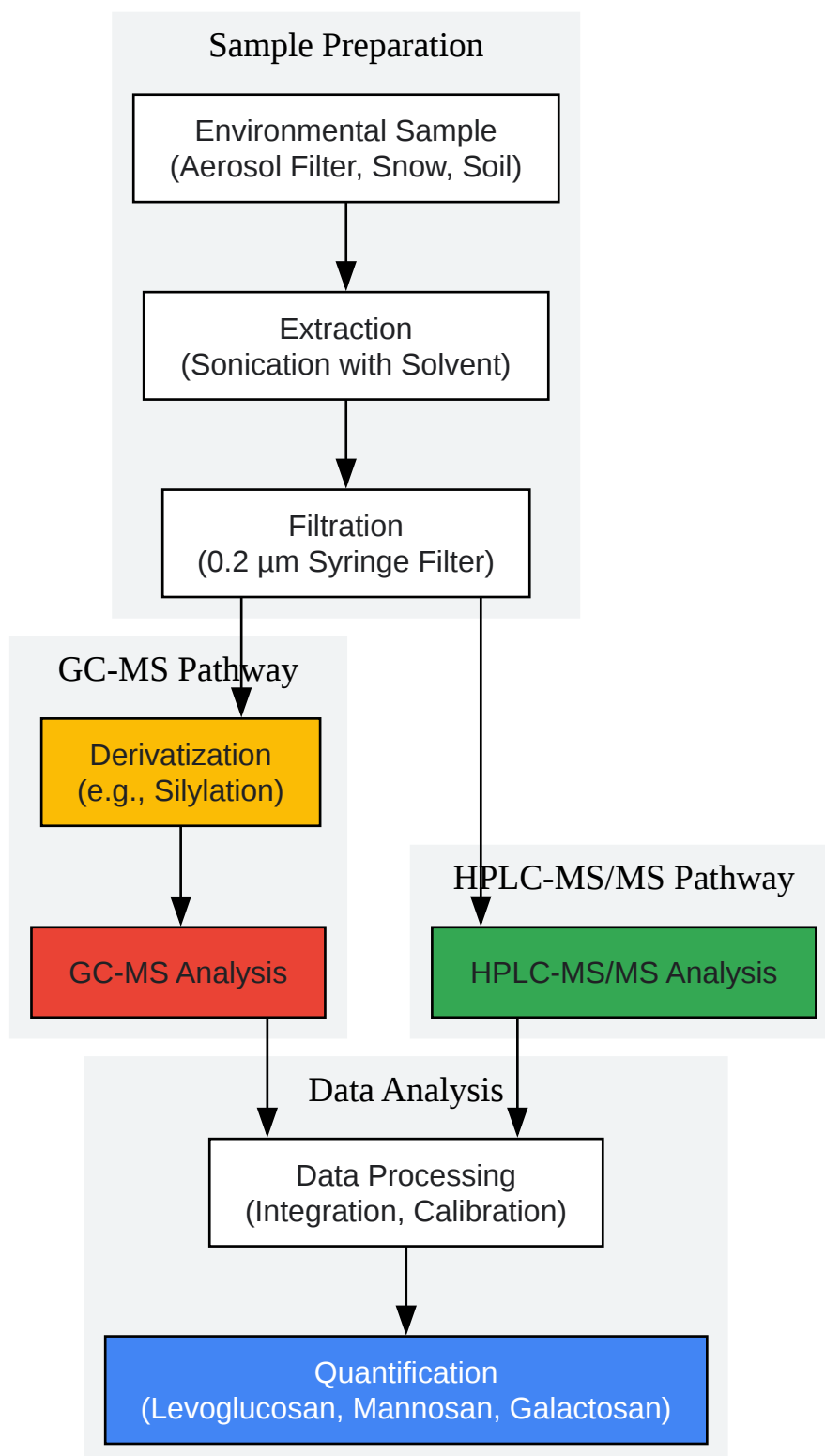
could be monitored.^[1]

Data Presentation

The following table summarizes typical quantitative data for the simultaneous analysis of **levoglucosan** and its isomers by various methods.

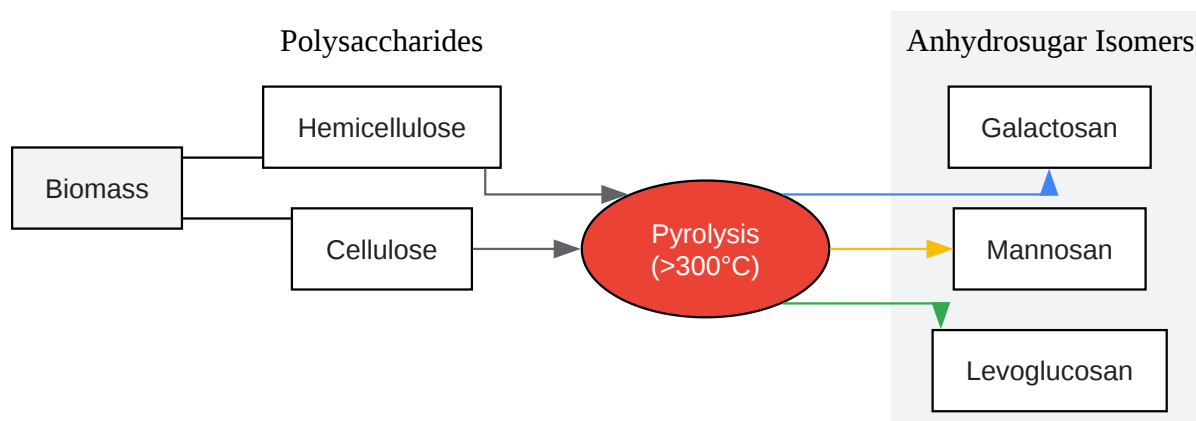
Analyte	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Levoglucosan	GC-MS	~50 ng/m ³ (in air)	-	-	[9]
Galactosan	GC-MS	-	-	-	[10]
Mannosan	GC-MS	-	-	-	[10]
Levoglucosan	GC/MS	0.070 ng/mL	-	-	[13]
Mannosan	GC/MS	0.058 ng/mL	-	-	[13]
Galactosan	GC/MS	0.046 ng/mL	-	-	[13]
Levoglucosan	HPAEC-MS	100 pg (absolute)	-	-	[14]
Mannosan	HPAEC-MS	50 pg (absolute)	-	-	[14]
Galactosan	HPAEC-MS	50 pg (absolute)	-	-	[14]
Levoglucosan	LC-ESI-MS/MS	30 µg/L	100 µg/L	-	[6]
Levoglucosan	UPLC-MS/MS	0.1 ng/mL	0.3 ng/mL	>90%	[1]
Levoglucosan	IC-TSQ-MS	0.10 µg/L	-	>86%	[2]
Mannosan	IC-TSQ-MS	0.12 µg/L	-	>86%	[2]
Galactosan	IC-TSQ-MS	0.50 µg/L	-	>86%	[2]

Visualizations



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Caption: General experimental workflow for the analysis of **levoglucosan** and its isomers.



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Caption: Formation of **levoglucosan** and its isomers from biomass pyrolysis.

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